molecular formula C9H8N2O3 B14410012 3-(4-Nitroanilino)prop-2-enal CAS No. 83250-96-8

3-(4-Nitroanilino)prop-2-enal

Cat. No.: B14410012
CAS No.: 83250-96-8
M. Wt: 192.17 g/mol
InChI Key: MGNIZXONZPYUDN-UHFFFAOYSA-N
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Description

3-(4-Nitroanilino)prop-2-enal is an organic compound characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a prop-2-enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitroanilino)prop-2-enal typically involves the reaction of 4-nitroaniline with prop-2-enal under specific conditions. One common method involves the condensation reaction between these two compounds, often facilitated by an acid catalyst to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitroanilino)prop-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can lead to carboxylic acids or other oxidized forms .

Scientific Research Applications

3-(4-Nitroanilino)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Nitroanilino)prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

83250-96-8

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-(4-nitroanilino)prop-2-enal

InChI

InChI=1S/C9H8N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h1-7,10H

InChI Key

MGNIZXONZPYUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=CC=O)[N+](=O)[O-]

Origin of Product

United States

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